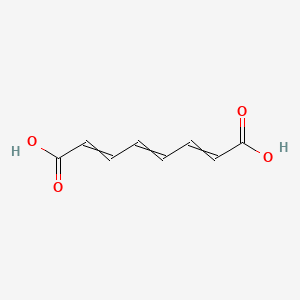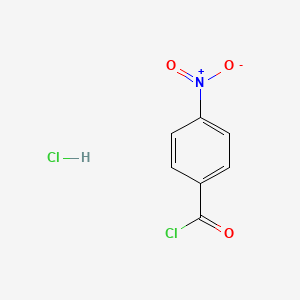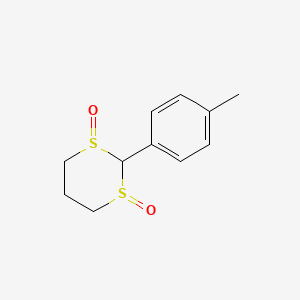![molecular formula C34H68O4S2Sn B12566314 Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate CAS No. 192803-46-6](/img/structure/B12566314.png)
Diethyl 3,3'-[bis(dodecylsulfanyl)stannanediyl]dipropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is a chemical compound known for its unique structure and properties This compound features a stannanediyl core with dodecylsulfanyl groups and diethyl ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate typically involves the reaction of a stannane precursor with dodecylsulfanyl groups and diethyl propanoate. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like chromium chloride (CrCl3) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This could include controlling temperature, pressure, and the concentration of reactants to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the stannanediyl core to different oxidation states.
Substitution: The dodecylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism by which Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate exerts its effects involves its interaction with molecular targets. The stannanediyl core can coordinate with metal centers, facilitating catalytic reactions. The dodecylsulfanyl groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Used in titanium-magnesium catalysts for polymerization.
Diethyl 3,3’-(4,4’-biphenyldiyldisulfonyl)dipropanoate: Known for its unique structural properties.
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate: Distinguished by its stannanediyl core and dodecylsulfanyl groups.
Uniqueness
Diethyl 3,3’-[bis(dodecylsulfanyl)stannanediyl]dipropanoate is unique due to its combination of a stannanediyl core and long dodecylsulfanyl chains. This structure imparts distinct catalytic properties and solubility characteristics, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
192803-46-6 |
|---|---|
Fórmula molecular |
C34H68O4S2Sn |
Peso molecular |
723.7 g/mol |
Nombre IUPAC |
ethyl 3-[bis(dodecylsulfanyl)-(3-ethoxy-3-oxopropyl)stannyl]propanoate |
InChI |
InChI=1S/2C12H26S.2C5H9O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-5(6)7-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
DMKPDNWKFWKLNN-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCS[Sn](CCC(=O)OCC)(CCC(=O)OCC)SCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E,E)-N,N'-(2,2-Dimethylpropane-1,3-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B12566231.png)
![1-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12566234.png)
![1-[(2R)-oxan-2-yl]pyridin-1-ium](/img/structure/B12566239.png)
![Magnesium, bromo[8-(phenylmethoxy)octyl]-](/img/structure/B12566246.png)
![2-[(6-Bromo-7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)methyl]-4-nitrophenyl carbonate](/img/structure/B12566250.png)
![1-Octen-7-yn-4-one, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (6R)-](/img/structure/B12566265.png)


![9-Nitrobenzo[H]quinoline](/img/structure/B12566280.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)



![tert-Butyl 15-(piperazin-1-yl)-4-oxa-3,8,11,17-tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene-8-carboxylate](/img/structure/B12566311.png)
